molecular formula C5H5Br3N2 B13756313 2-Amino-3,5-dibromopyridine hydrobromide

2-Amino-3,5-dibromopyridine hydrobromide

Cat. No.: B13756313
M. Wt: 332.82 g/mol
InChI Key: DJRMDMSVBJNVQG-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromopyridine hydrobromide typically involves the bromination of 2-aminopyridine. The process begins with the dissolution of 2-aminopyridine in acetic acid, followed by the addition of bromine. The reaction is carried out under controlled temperatures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromopyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-Amino-3,5-dibromopyridine with different functional groups .

Scientific Research Applications

2-Amino-3,5-dibromopyridine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromopyridine hydrobromide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The bromine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison: 2-Amino-3,5-dibromopyridine hydrobromide is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C5H5Br3N2

Molecular Weight

332.82 g/mol

IUPAC Name

3,5-dibromopyridin-2-amine;hydrobromide

InChI

InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H

InChI Key

DJRMDMSVBJNVQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br.Br

Origin of Product

United States

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